molecular formula C40H48N4O2 B608366 Kopsoffine CAS No. 89783-67-5

Kopsoffine

Cat. No. B608366
CAS RN: 89783-67-5
M. Wt: 616.85
InChI Key: BIJHVDNGQCIFEQ-CLYODMSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kopsoffine is a new dimeric indole alkaloid of pleiomutine type from kopsia offcinalis.

Scientific Research Applications

Primate Models in Biomedical Research

Kopsoffine's role in primate models for biomedical research is significant due to primates' physiological and cognitive similarities to humans. This is crucial for advancing fundamental knowledge in biomedical and biological research, where non-human primates (NHPs) are used extensively (Phillips et al., 2014).

Alkaloids in Cancer Research

Kopsoffine, as a type of alkaloid, has been found in certain plants like Kopsia pauciflora. Alkaloids such as Kopsoffine have shown in vitro growth inhibitory activity against various human cancer cells and can play a role in reversing multidrug resistance (Yap et al., 2016).

Techno-Economic Analysis in Energy Research

Kopsoffine is relevant in the techno-economic analysis of energy systems. Studies have used key operating parameters (KOPs), including Kopsoffine, for performance optimization in CO2 capture and compression processes (Alhajaj et al., 2016).

Stem Cell Research

Kopsoffine has implications in stem cell research, particularly in differentiation studies. It could potentially influence the differentiation of human dental pulp stem cells into various cell types, aiding in treatments like Parkinson’s disease (Chun et al., 2016).

Cytotoxic Properties in Pharmacology

Kopsoffine, found in the aerial parts of Kopsia officinalis, exhibits cytotoxic activities against lung cancer cell lines. This property makes it a candidate for further research in pharmacology and oncology (Liu et al., 2020).

properties

CAS RN

89783-67-5

Product Name

Kopsoffine

Molecular Formula

C40H48N4O2

Molecular Weight

616.85

IUPAC Name

methyl 6-(15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-yl)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3(8),4,6-triene-18-carboxylate

InChI

InChI=1S/C40H48N4O2/c1-3-37-13-6-18-42-20-12-27-26-8-4-5-9-31(26)44(33(27)34(37)42)32(24-37)25-10-11-30-28(22-25)39-17-21-43-19-7-14-38(36(39)43)15-16-40(39,41-30)29(23-38)35(45)46-2/h4-5,8-11,22,29,32,34,36,41H,3,6-7,12-21,23-24H2,1-2H3

InChI Key

BIJHVDNGQCIFEQ-CLYODMSRSA-N

SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C6=CC7=C(C=C6)NC89C71CCN2C1C(CCC2)(CC8)CC9C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Kopsoffine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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